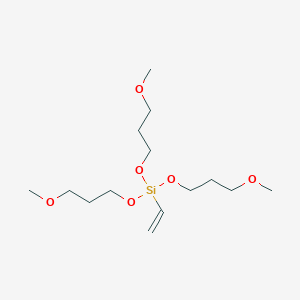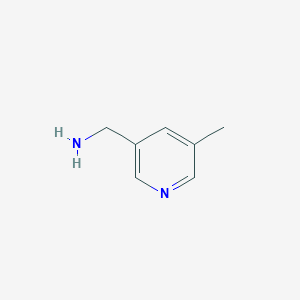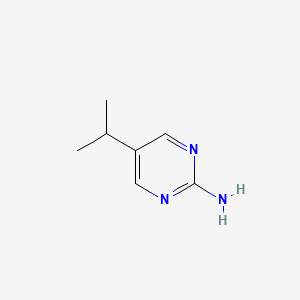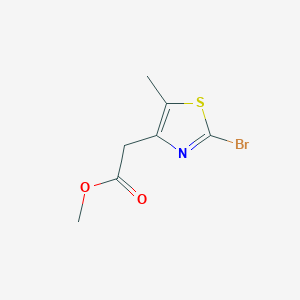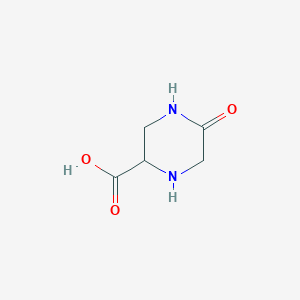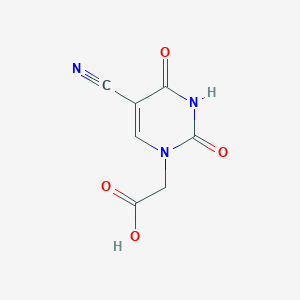![molecular formula C7H8N2 B1592223 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin CAS No. 760919-39-9](/img/structure/B1592223.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation . The interaction between 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine influences various cellular processes. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine involves its binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s active site, thereby blocking the binding of fibroblast growth factors . This inhibition prevents the dimerization and autophosphorylation of the receptor, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. Additionally, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can modulate gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and behavioral changes. The threshold for these toxic effects varies depending on the species and the route of administration. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The exact metabolic pathways and the identity of the metabolites may vary depending on the species and the experimental conditions.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can influence its activity and function. The compound has been shown to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the cyclization of N-propargylic β-enaminones with arylaldehydes in the presence of a base such as potassium hydroxide in dimethylformamide under nitrogen atmosphere . Another method includes the fusion of pyridine-3,4-dicarboxylic acids with primary amines, which can be enhanced by microwave irradiation .
Industrial Production Methods
Industrial production methods for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrolo[2,3-c]pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in the regulation of immune responses and cancer cell proliferation . By inhibiting HPK1, this compound can modulate signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Used as inhibitors of vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for drug discovery and development. Its ability to undergo various chemical transformations and its potential as a therapeutic agent highlight its significance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEZEWWXWYGFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593151 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760919-39-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


